Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, a cyclohexane ring, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with cyclohexanecarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then reacted with ethyl alcohol in the presence of a catalyst like sulfuric acid to form the final ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, distillation, and chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzofuran moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The ester functional groups may undergo hydrolysis to release active metabolites that can interact with enzymes and receptors in biological systems. Additionally, the benzofuran core may play a role in modulating biological activities through interactions with cellular components .
Comparison with Similar Compounds
Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives and esters:
Ethyl 2-methyl-1-benzofuran-3-carboxylate: Lacks the cyclohexane ring, leading to different chemical and biological properties.
Cyclohexanecarbonyl derivatives: Similar in structure but may have different functional groups attached to the cyclohexane ring.
Benzofuran esters: Vary in the type of ester group and substitution pattern on the benzofuran core.
The uniqueness of this compound lies in its combination of a benzofuran core with a cyclohexane ring and ester functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-3-22-19(21)17-12(2)23-16-10-9-14(11-15(16)17)24-18(20)13-7-5-4-6-8-13/h9-11,13H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAPJCCTGMSVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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